

Lurasidone and its Active Metabolite ID-14283: An In Vivo Efficacy Comparison

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Compound of Interest

Compound Name: *Lurasidone Metabolite 14283*
hydrochloride

Cat. No.: *B602669*

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A comprehensive guide for researchers and drug development professionals detailing the comparative in vivo efficacy, receptor pharmacology, and metabolic pathways of the atypical antipsychotic lurasidone and its major active metabolite, ID-14283.

Introduction

Lurasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression. Its therapeutic effects are attributed to a unique receptor binding profile, characterized by high affinity for dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, along with partial agonism at 5-HT1A receptors.[1][2] Upon administration, lurasidone is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites.[3][4] Among these, ID-14283 is a major active metabolite, contributing significantly to the overall clinical exposure.[3][5] This guide provides a detailed comparison of the available in vivo efficacy data for lurasidone and ID-14283, supported by experimental data and methodologies.

Quantitative Data Summary

While direct head-to-head in vivo efficacy studies comparing lurasidone and its metabolite ID-14283 are not extensively available in publicly accessible literature, a compilation of their receptor binding affinities provides critical insights into their potential pharmacological activities.

Receptor Subtype	Lurasidone (Ki, nM)	ID-14283 (Ki, nM)	Reference(s)
Dopamine D2	1.0	Comparable to Lurasidone	[6]
Serotonin 5-HT2A	0.5	Comparable to Lurasidone	[6]
Serotonin 5-HT7	0.5	High affinity, similar to Lurasidone	[6]
Serotonin 5-HT1A (partial agonist)	6.4	High affinity, similar to Lurasidone	[6]
Norepinephrine α 2C	10.8	Not Reported	[3]
Histamine H1	Negligible	Not Reported	[1]
Muscarinic M1	Negligible	Not Reported	[1]

Note: "Comparable to Lurasidone" indicates that the affinity of ID-14283 is similar to that of the parent drug, as stated in the cited literature, although specific Ki values for the metabolite were not always provided.

In Vivo Efficacy and Pharmacological Profile

Lurasidone

- **Antipsychotic Activity:** Lurasidone's antipsychotic effects are primarily mediated by its potent antagonism of dopamine D2 receptors.[1] There is a significant correlation between serum concentrations of lurasidone and its metabolite ID-14283 with D2 receptor occupancy in the brain.[7]
- **Pro-cognitive and Antidepressant Effects:** A distinguishing feature of lurasidone is its high affinity for the 5-HT7 receptor, which is believed to contribute to its pro-cognitive and antidepressant properties.[2][8] Animal studies have demonstrated that lurasidone's ability to improve cognitive deficits is linked to its 5-HT7 receptor antagonism.[8] Furthermore, its partial agonism at 5-HT1A receptors also plays a role in its antidepressant and anxiolytic-like effects.[1] The lack of significant affinity for dopamine D4 receptors may also contribute to its cognitive-enhancing profile.

- **Metabolic Profile:** Preclinical and clinical studies have shown that lurasidone has a favorable metabolic profile with minimal effects on weight gain and metabolic parameters.[9][10]

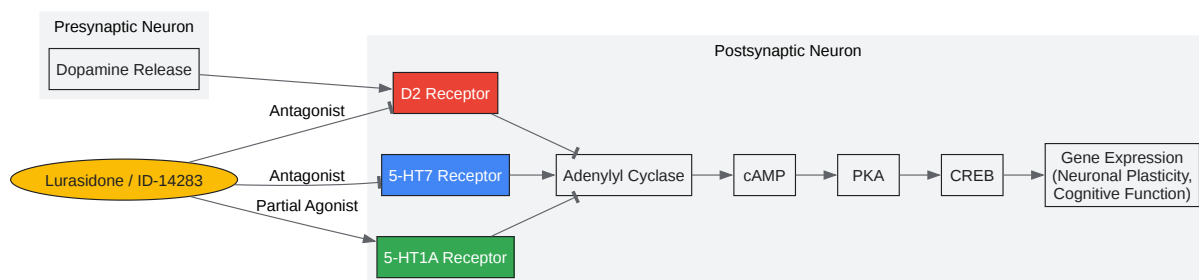
Metabolite ID-14283

ID-14283 is the major active metabolite of lurasidone, resulting from the hydroxylation of the norbornane ring of the parent molecule.[3] It accounts for approximately 25% of the exposure to lurasidone.[5]

- **In Vitro Profile:** Functional in vitro studies have confirmed that ID-14283 is a potent antagonist of human D2 and 5-HT7 receptors and a partial agonist of the human 5-HT1A receptor.[6] This receptor binding profile is remarkably similar to that of lurasidone, suggesting that the hydroxylation at this position has little impact on its primary neuropharmacological actions.[6]
- **In Vivo Contribution:** Given its significant presence in plasma and its comparable in vitro receptor binding profile, it is highly probable that ID-14283 contributes to the overall therapeutic efficacy of lurasidone. However, there is a notable lack of publicly available preclinical studies that have directly evaluated the in vivo antipsychotic or pro-cognitive efficacy of isolated ID-14283 in animal models. Therefore, a direct quantitative comparison of the in vivo potency and efficacy of lurasidone versus ID-14283 cannot be definitively made at this time.

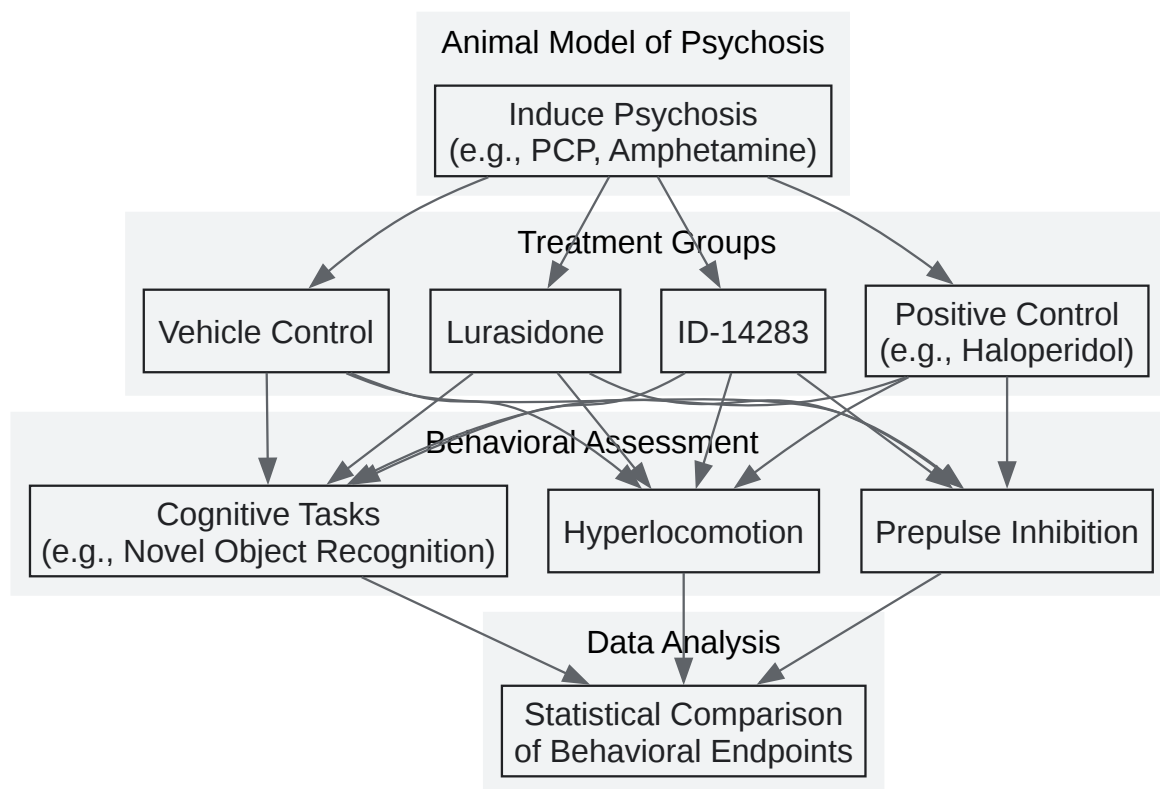
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways associated with lurasidone's mechanism of action and a typical experimental workflow for evaluating antipsychotic efficacy in vivo.



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Caption: Lurasidone and ID-14283 Signaling Pathways.



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